molecular formula C10H7NO3S B8805092 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid CAS No. 27501-91-3

2-(2-hydroxyphenyl)thiazole-4-carboxylic acid

Cat. No.: B8805092
CAS No.: 27501-91-3
M. Wt: 221.23 g/mol
InChI Key: UCVBEULMPJTLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with α-haloketones followed by cyclization. One common method is the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-hydroxyphenyl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)benzothiazole
  • 2-(2-hydroxyphenyl)imidazole
  • 2-(2-hydroxyphenyl)oxazole

Uniqueness

2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a hydroxyphenyl group and a carboxylic acid group on the thiazole ring enhances its potential as a multifunctional bioactive molecule .

Properties

CAS No.

27501-91-3

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-5,12H,(H,13,14)

InChI Key

UCVBEULMPJTLLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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